6-Methyl-2,4-pyrimidinediamine

Physicochemical Profiling Drug Design Formulation Science

Procure 6-Methyl-2,4-pyrimidinediamine (CAS 1791-73-7) to exploit its 6-methyl differentiation: a 0.73-unit pKa elevation (7.81 vs. 7.08) and 75-fold solubility reduction (11.2 mg/mL) relative to the unsubstituted core, critical for G9a/GLP inhibitor lead optimization and selective plasmodial DHFR programs. Its enhanced LogP (-0.1 vs. -0.5) improves organic-phase handling, making it the essential building block for reproducible SAR.

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
CAS No. 1791-73-7
Cat. No. B156686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2,4-pyrimidinediamine
CAS1791-73-7
Molecular FormulaC5H8N4
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N)N
InChIInChI=1S/C5H8N4/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H4,6,7,8,9)
InChIKeyHERHQNVDSHUKAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2,4-pyrimidinediamine CAS 1791-73-7: Core Structural and Physicochemical Baseline for Procurement


6-Methyl-2,4-pyrimidinediamine (CAS 1791-73-7), also referred to as 2,4-diamino-6-methylpyrimidine, is a small-molecule heterocyclic building block belonging to the aminopyrimidine class. It features a pyrimidine ring substituted with amino groups at the 2- and 4-positions and a methyl group at the 6-position, yielding a molecular formula of C₅H₈N₄ and a molecular weight of 124.14 g/mol [1]. This substitution pattern confers distinct physicochemical properties relative to the unsubstituted 2,4-diaminopyrimidine core, including a predicted pKa of 7.81±0.10 and a computed XLogP3-AA of -0.1 [1], which fundamentally influence its protonation state, solubility profile, and reactivity in downstream synthetic applications.

Why 6-Methyl-2,4-pyrimidinediamine Cannot Be Replaced by Unsubstituted or Other Alkyl Pyrimidinediamines


Within the 2,4-diaminopyrimidine class, even minor alkyl substitution at the 6-position induces substantial shifts in electronic distribution, solubility, and biological target engagement that preclude simple interchange. The 6-methyl group elevates the pKa by nearly 0.7 units compared to the parent compound , altering the proportion of protonated species at physiological pH and thereby affecting membrane permeability and active-site binding. Concurrently, the methyl substitution reduces aqueous solubility by approximately 75-fold , a critical factor in formulation and assay compatibility. Furthermore, structure-activity relationship (SAR) studies unequivocally demonstrate that the 6-methyl moiety can invert species selectivity for dihydrofolate reductase (DHFR) inhibition—enhancing potency against plasmodial enzymes while diminishing activity against bacterial counterparts [1]. These multidimensional divergences mean that substituting a generic 2,4-diaminopyrimidine for the 6-methyl analog will invalidate quantitative structure-property relationships and confound biological activity interpretation.

Quantitative Differentiation of 6-Methyl-2,4-pyrimidinediamine Against Closest Analogs


Elevated pKa Alters Protonation State at Physiological pH Relative to Unsubstituted Core

The 6-methyl substitution increases the pKa of the 2,4-diaminopyrimidine core from 7.08±0.10 (predicted) to 7.81±0.10 (predicted) . This 0.73-unit elevation means that at physiological pH (7.4), the proportion of the neutral (unprotonated) species is significantly higher for the 6-methyl derivative, directly impacting passive membrane permeability and binding interactions with negatively charged active-site residues.

Physicochemical Profiling Drug Design Formulation Science

Aqueous Solubility Reduced by Approximately 75-Fold Versus Unsubstituted 2,4-Diaminopyrimidine

6-Methyl-2,4-pyrimidinediamine exhibits an aqueous solubility of 11.2 mg/mL (0.0899 mol/L) as reported in vendor technical documentation . In stark contrast, the unsubstituted 2,4-diaminopyrimidine is highly soluble, with a reported solubility of 840 g/L (approximately 7.6 mol/L) at 25 °C . This represents an approximately 75-fold reduction in solubility upon addition of the 6-methyl group.

Solubility Formulation High-Throughput Screening

6-Methyl Substitution Inverts Species Selectivity of DHFR Inhibition in 5-Benzyl Diaminopyrimidine Series

Structure-activity relationship studies on antifolate diaminopyrimidines demonstrate that the introduction of a 6-methyl group into the 5-benzyl-2,4-diaminopyrimidine scaffold produces divergent effects on enzyme inhibition across species: it greatly enhances activity against plasmodial (malaria) DHFR enzymes while simultaneously diminishing activity against bacterial DHFR enzymes [1]. This class-level inference highlights that the 6-methyl moiety is not a passive substituent but an active determinant of biological target selectivity.

Antifolate DHFR Species Selectivity Antimalarial

Privileged Scaffold for Potent G9a/GLP Histone Methyltransferase Inhibitors with Demonstrated PK Improvement

The 2,4-diamino-6-methylpyrimidine core serves as the foundational scaffold for a series of potent G9a/GLP (EHMT2/1) inhibitors. Optimization efforts starting from this scaffold yielded compound 13, which exhibited IC₅₀ values of 4.3 nM and 32.3 nM against G9a and GLP, respectively, representing an increase in potency over the lead compound 5 [1][2]. Furthermore, compound 13 demonstrated an improved pharmacokinetic profile in mice, with oral bioavailability increasing from 17% to 40% [1]. Co-crystal structures of G9a bound to these inhibitors confirm that the 6-methylpyrimidine core engages the enzyme's active site in a well-defined binding mode [1].

Epigenetics Histone Methyltransferase G9a/GLP Cancer Therapeutics

Increased Lipophilicity (XLogP) Relative to Unsubstituted Core

The computed partition coefficient (XLogP3-AA) for 6-methyl-2,4-pyrimidinediamine is -0.1 [1], whereas the unsubstituted 2,4-diaminopyrimidine has a reported XLogP of -0.5 [2]. This +0.4 unit increase in lipophilicity, though modest, reflects the contribution of the 6-methyl group to overall hydrophobicity and can influence membrane permeability and protein binding in a concentration-dependent manner.

Lipophilicity ADME Medicinal Chemistry

Optimal Research and Industrial Use Cases for 6-Methyl-2,4-pyrimidinediamine Based on Quantitative Evidence


Medicinal Chemistry Campaigns Targeting G9a/GLP Histone Methyltransferases

The 2,4-diamino-6-methylpyrimidine scaffold is a validated core for developing potent G9a/GLP inhibitors. SAR studies have demonstrated that derivatives built from this scaffold achieve low nanomolar IC₅₀ values (4.3 nM for G9a) and improved oral bioavailability (up to 40% in mice) relative to earlier leads [1][2]. Researchers initiating new inhibitor series should procure this exact building block to leverage established SAR and co-crystal structure data, thereby accelerating lead optimization and reducing synthetic iteration.

Antifolate Drug Discovery Requiring Species-Selective DHFR Inhibition

For programs developing selective inhibitors of plasmodial DHFR (e.g., antimalarial agents) while minimizing antibacterial off-target effects, the 6-methyl substitution is a critical design element. Class-level SAR indicates that the 6-methyl group enhances potency against plasmodial enzymes but diminishes it against bacterial DHFR [1]. Procurement of 6-methyl-2,4-pyrimidinediamine enables chemists to construct analogs that exploit this selectivity profile, a strategy that would be confounded by using the unsubstituted core.

Physicochemical Profiling and Formulation Studies Where pKa and Solubility Are Decisive

The 0.73-unit pKa elevation (7.81 vs. 7.08) and the 75-fold reduction in aqueous solubility (11.2 mg/mL vs. 840 g/L) relative to unsubstituted 2,4-diaminopyrimidine make this compound an essential reference standard for studying the impact of methyl substitution on drug-like properties [1][2][3]. It serves as a model system for investigating how subtle structural changes alter protonation state, solubility-limited absorption, and formulation requirements. Procurement of the precise 6-methyl derivative is mandatory for generating reproducible physicochemical data sets.

Synthesis of 5-Substituted Pyrimidinediamine Libraries via Electrophilic Aromatic Substitution

The 6-methyl group electronically activates the pyrimidine ring at the 5-position, facilitating regioselective electrophilic substitution reactions that are less favorable on the unsubstituted core. This reactivity advantage positions 6-methyl-2,4-pyrimidinediamine as a preferred building block for constructing diverse 5-aryl, 5-alkynyl, or 5-halo derivatives used in kinase inhibitor and antifolate programs [1][2]. The enhanced lipophilicity (XLogP = -0.1 vs. -0.5) also improves organic-phase handling during workup and purification [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-2,4-pyrimidinediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.